molecular formula C15H22O3 B8396341 tert-Butyl 3-methoxy-2-propyl-benzoate

tert-Butyl 3-methoxy-2-propyl-benzoate

Cat. No.: B8396341
M. Wt: 250.33 g/mol
InChI Key: HCINCLPOEYAAHW-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-2-propyl-benzoate is a benzoic acid derivative characterized by a tert-butyl ester group at the carboxylic acid position, a methoxy (-OCH₃) substituent at the 3-position, and a propyl chain at the 2-position of the aromatic ring. Its synthesis typically involves esterification of 3-methoxy-2-propyl-benzoic acid with tert-butanol under acid catalysis, followed by purification via column chromatography .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

tert-butyl 3-methoxy-2-propylbenzoate

InChI

InChI=1S/C15H22O3/c1-6-8-11-12(9-7-10-13(11)17-5)14(16)18-15(2,3)4/h7,9-10H,6,8H2,1-5H3

InChI Key

HCINCLPOEYAAHW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1OC)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-[3-(5-tert-Butyl-2-Methylphenyl)Propyl]-6-Methoxybenzoate

Structural Similarities and Differences :

  • Core Structure : Both compounds are benzoate esters with methoxy and alkyl substituents.
  • Substituent Positions :
    • The target compound has substituents at positions 2 (propyl) and 3 (methoxy).
    • The comparator features a 6-methoxy group and a 2-(3-(5-tert-butyl-2-methylphenyl)propyl) chain, introducing branching and additional aromaticity .
  • Functional Groups : The comparator includes a methyl ester (vs. tert-butyl ester) and a 5-tert-butyl-2-methylphenyl moiety, enhancing steric bulk.

Physicochemical Implications :

  • Molecular Weight : The comparator’s extended structure (MFCD12546706) results in a higher molecular weight (~372 g/mol) compared to the target compound (~278 g/mol).
  • Lipophilicity : The tert-butyl ester in the target compound increases lipophilicity (logP ~4.2) versus the methyl ester (logP ~3.8), influencing membrane permeability.

2(3)-tert-Butyl-4-Hydroxyanisole (BHA)

Structural Contrast :

  • Functional Groups: BHA contains a phenolic hydroxyl group and a tert-butyl substituent, differing from the ester-based target compound.
  • Substituent Positions : BHA’s methoxy and tert-butyl groups are at positions 4 and 2/3, respectively, altering electronic distribution .

Zygocaperoside and Isorhamnetin-3-O-Glycoside

Contextual Differences :

  • Functional Roles : They exhibit antioxidant and anti-inflammatory properties, mediated by glycoside hydrolysis to release active aglycones. This contrasts with the ester-based target compound, which lacks inherent glycosidic activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP Key Substituents Biological Activity
tert-Butyl 3-methoxy-2-propyl-benzoate ~278 ~4.2 2-propyl, 3-methoxy, tert-butyl ester Under investigation
Methyl 2-[3-(5-tert-butyl-2-methylphenyl)propyl]-6-methoxybenzoate ~372 ~3.8 6-methoxy, 2-(branched propyl), methyl ester Material science applications
BHA 180.2 3.5 4-methoxy, 2/3-tert-butyl, phenol GST induction, antioxidant

Table 2: Substituent Position Impact on Reactivity

Compound Substituent Position Electronic Effect Metabolic Stability
This compound 2-propyl, 3-methoxy Electron-donating (methoxy) High (tert-butyl ester)
BHA 4-methoxy, 2/3-tert-butyl Electron-donating (methoxy) Moderate (phenolic oxidation)

Key Research Findings

  • Synthetic Accessibility : The target compound’s tert-butyl ester enhances stability but complicates hydrolysis compared to methyl esters .
  • Biological Relevance: Unlike BHA, the absence of a phenolic group in the target compound limits direct antioxidant activity but may favor prolonged pharmacokinetic profiles.
  • Structural Nuances : Substituent positions (e.g., 3-methoxy vs. 6-methoxy) significantly alter electronic density, affecting interactions with biological targets or materials .

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